3-Bromo-6-chlorothieno[3,2-c]pyridine
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Overview
Description
3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both bromine and chlorine substituents on a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chlorothieno[3,2-c]pyridine typically involves multi-step processes. One common method includes the bromination and chlorination of a thieno[3,2-c]pyridine precursor. The process may involve:
Bromination: Using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on:
Bulk Chemicals: Starting from readily available and inexpensive bulk chemicals.
Standard Laboratory Equipment: Utilizing standard laboratory equipment to ensure reproducibility and scalability.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity without the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chlorothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the bromine or chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can react with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thieno[3,2-c]pyridines .
Scientific Research Applications
3-Bromo-6-chlorothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to and modulating the activity of cellular receptors.
Disrupting Biological Pathways: Interfering with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Another heterocyclic compound with similar bromine and chlorine substituents.
3-Bromo-4-chlorothieno[3,2-c]pyridine: A closely related compound with a different substitution pattern.
Uniqueness
3-Bromo-6-chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-c]pyridine core with bromine and chlorine substituents that may influence its reactivity and biological interactions. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-c]pyridine derivatives. For instance, compounds with similar scaffolds have shown significant inhibitory effects on various cancer cell lines. A notable study reported that derivatives of thieno[3,2-c]pyridine exhibited cytotoxicity against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells, indicating potential for further development as anticancer agents .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 | 5.4 | Moderate |
HCT116 | 4.8 | Moderate |
SK-OV-3 | 6.1 | Moderate |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. Inhibition of MAO-B has been associated with neuroprotection in diseases such as Alzheimer's and Parkinson's disease. SAR studies indicate that modifications at the bromine and chlorine positions significantly affect MAO inhibition potency .
Structure-Activity Relationships (SAR)
The SAR analysis of thieno[3,2-c]pyridine derivatives suggests that the presence of halogen substituents enhances biological activity. For example, the introduction of electron-withdrawing groups (like bromine and chlorine) at specific positions on the thieno ring has been correlated with increased potency against MAO-B and tumor growth inhibition .
Case Study 1: Inhibition of MAO-B
A recent study evaluated the inhibitory effects of various thieno[3,2-c]pyridine derivatives on MAO-B activity. The results demonstrated that compounds with higher electron density at the nitrogen positions exhibited enhanced inhibitory effects, suggesting a direct relationship between electronic properties and biological activity.
Case Study 2: Cytotoxicity in Cancer Models
In another investigation, a series of thieno[3,2-c]pyridine derivatives were tested against several cancer cell lines. The study concluded that certain modifications led to compounds with IC50 values below 10 µM across multiple cell lines, indicating their potential as lead compounds for further development in cancer therapy.
Properties
Molecular Formula |
C7H3BrClNS |
---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
3-bromo-6-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H |
InChI Key |
SCWJTJLGTPJQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)Br |
Origin of Product |
United States |
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